molecular formula C19H33IN2O B094942 N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine CAS No. 17099-17-1

N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine

Cat. No.: B094942
CAS No.: 17099-17-1
M. Wt: 432.4 g/mol
InChI Key: DWBUQUUKZWIGIA-UHFFFAOYSA-M
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Description

N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a methanimine group attached to a 2-chlorophenyl and a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine typically involves the condensation reaction between 2-chlorobenzaldehyde and 3-nitroaniline. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous sodium sulfate or molecular sieves to facilitate the removal of water formed during the reaction. The reaction mixture is often refluxed in a suitable solvent like ethanol or methanol to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in an appropriate solvent.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine can be compared with other similar compounds, such as:

    N-(2-chlorophenyl)-1-(4-nitrophenyl)methanimine: Similar structure but with the nitro group in the para position, which may affect its reactivity and biological activity.

    N-(2-bromophenyl)-1-(3-nitrophenyl)methanimine: Substitution of chlorine with bromine can influence the compound’s chemical properties and reactivity.

    N-(2-chlorophenyl)-1-(3-aminophenyl)methanimine:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

17099-17-1

Molecular Formula

C19H33IN2O

Molecular Weight

432.4 g/mol

IUPAC Name

3,5,7-trimethyl-1-[2-(1,2,2,4-tetramethylpyrrolidin-1-ium-1-yl)ethyl]-3H-azepin-2-one;iodide

InChI

InChI=1S/C19H33N2O.HI/c1-14-10-16(3)18(22)20(17(4)11-14)8-9-21(7)13-15(2)12-19(21,5)6;/h10-11,15-16H,8-9,12-13H2,1-7H3;1H/q+1;/p-1

InChI Key

DWBUQUUKZWIGIA-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])Cl

Canonical SMILES

CC1CC([N+](C1)(C)CCN2C(=CC(=CC(C2=O)C)C)C)(C)C.[I-]

Origin of Product

United States

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